Boc-N-Me-D-Phe-OH
CAS No.: 85466-66-6
Cat. No.: VC21537517
Molecular Formula: C15H21NO4
Molecular Weight: 279,34 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 85466-66-6 |
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Molecular Formula | C15H21NO4 |
Molecular Weight | 279,34 g/mole |
IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1 |
Standard InChI Key | AJGJINVEYVTDNH-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O |
SMILES | CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O |
Chemical Identity and Nomenclature
Primary Identification
Boc-N-Me-D-Phe-OH is a protected amino acid derivative with several synonyms commonly used in scientific literature and commercial catalogs. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom along with a methyl substituent, making it valuable for peptide synthesis and pharmaceutical applications.
Synonyms and Alternative Names
The compound is known by several synonyms in scientific and commercial contexts:
Registry Numbers and Identifiers
For proper identification in chemical databases and regulatory contexts, the compound is associated with the following identifiers:
Physical and Chemical Properties
Structural Characteristics
Boc-N-Me-D-Phe-OH features a distinctive structure with specific molecular properties:
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Molecular Formula: C15H21NO4
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Formula Weight: 279.33 g/mol
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Chemical Structure: Contains a D-phenylalanine core with N-methylation and N-Boc protection
Physical Properties
The compound exhibits well-defined physical characteristics important for its identification and handling:
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Physical Form: Powder
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Appearance: White to light yellow powder to crystal
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Melting Point: 84.0 to 88.0°C
Synthesis and Production Methods
Standard Synthetic Route
The production of Boc-N-Me-D-Phe-OH typically involves a multistep synthesis process. According to manufacturing data, the compound is produced through reaction of Boc-N-protected D-phenylalanine with N-methylamine followed by deprotection steps to yield the final product. This controlled process ensures high purity and consistency in the final compound.
Quality Control Standards
Commercial suppliers of Boc-N-Me-D-Phe-OH maintain rigorous quality control protocols to ensure the compound meets specified purity standards:
These quality metrics are essential for researchers and pharmaceutical manufacturers who require consistent and reliable reagents for their applications.
Salt Forms and Derivatives
Dicyclohexylammonium Salt
A notable derivative of Boc-N-Me-D-Phe-OH is its dicyclohexylammonium salt (DCHA salt), which provides different properties:
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Chemical Name: N-methyl-N-tert-butoxycarbonyl-D-phenylalanine dicyclohexylamine
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CAS Number: 102185-45-5
This salt form is sometimes preferred for certain applications due to its stability or solubility characteristics.
Concentration | 1 mg | 5 mg | 10 mg |
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1 mM | 3.5799 mL | 17.8993 mL | 35.7987 mL |
5 mM | 0.716 mL | 3.5799 mL | 7.1597 mL |
10 mM | 0.358 mL | 1.7899 mL | 3.5799 mL |
This standardized approach to solution preparation ensures consistency in experimental protocols and research applications.
Applications in Pharmaceutical Research
Peptide Synthesis Applications
Boc-N-Me-D-Phe-OH serves as a crucial building block in peptide synthesis, particularly where N-methylated amino acids are required. The Boc protection strategy allows for controlled incorporation of this modified amino acid into larger peptide structures, contributing to the development of peptide-based drugs with improved pharmacological properties.
Drug Development Applications
The compound has demonstrated significant utility in pharmaceutical research and development:
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Serves as a precursor for synthesizing protease inhibitors
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Used in developing antitumor agents
These applications highlight the compound's importance in medicinal chemistry and drug discovery pipelines.
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